H-PRO-MET-OH

Catalog No.
S680429
CAS No.
52899-08-8
M.F
C10H18N2O3S
M. Wt
246.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-PRO-MET-OH

CAS Number

52899-08-8

Product Name

H-PRO-MET-OH

IUPAC Name

(2S)-4-methylsulfanyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid

Molecular Formula

C10H18N2O3S

Molecular Weight

246.33 g/mol

InChI

InChI=1S/C10H18N2O3S/c1-16-6-4-8(10(14)15)12-9(13)7-3-2-5-11-7/h7-8,11H,2-6H2,1H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1

InChI Key

MTWJTFBVRDGROD-YUMQZZPRSA-N

SMILES

CSCCC(C(=O)O)NC(=O)C1CCCN1

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1CCCN1

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1

Crystal Structure Analysis

Studies have utilized L-Pro-L-Met as a model dipeptide to analyze protein conformation and the influence of proline residues on peptide structure. The crystal structure of L-Pro-L-methionine monohydrate has been determined using X-ray diffraction, providing insights into the specific arrangement of atoms and the influence of proline on the peptide backbone conformation.

Protein-Protein Interactions

L-Pro-L-Met has been used as a probe to study protein-protein interactions. Researchers have employed it to identify potential binding sites on proteins involved in various biological processes [].

Peptide Synthesis

L-Pro-L-Met can serve as a building block for the synthesis of longer peptides and proteins. Its use allows researchers to study the impact of proline residues on the properties and functions of these larger molecules [].

H-Pro-Met-OH is a dipeptide composed of the amino acids proline and methionine. This compound is characterized by its specific sequence, where proline is linked to methionine through a peptide bond. Dipeptides like H-Pro-Met-OH play significant roles in various biological processes and are often utilized in biochemical research and applications. The structure of H-Pro-Met-OH can be represented as follows:

  • Chemical Formula: C₆H₁₃N₃O₂S
  • Molecular Weight: Approximately 175.25 g/mol

This dipeptide can serve as a substrate for prolinase, an enzyme that catalyzes the hydrolysis of proline-containing peptides, thus playing a role in protein metabolism and amino acid recycling .

Typical for dipeptides. These include:

  • Hydrolysis: Under acidic or basic conditions, H-Pro-Met-OH can undergo hydrolysis to yield free proline and methionine.
  • Enzymatic Reactions: It can be a substrate for various enzymes such as prolinase, which cleaves the peptide bond, releasing proline .
  • Condensation Reactions: H-Pro-Met-OH can react with other amino acids or peptides to form larger peptides through peptide bond formation.

These reactions highlight the compound's versatility in biochemical pathways.

The synthesis of H-Pro-Met-OH can be achieved through various methods:

  • Solid Phase Peptide Synthesis: This is a common method where the amino acids are sequentially added to a growing peptide chain on a solid support. Proline is typically coupled first, followed by methionine.
  • Liquid Phase Synthesis: Involves the use of solution-based chemistry to form the peptide bond between proline and methionine.
  • Enzymatic Synthesis: Utilizing specific enzymes such as ribosomes or proteases that facilitate peptide bond formation under mild conditions.

These methods allow for the efficient production of H-Pro-Met-OH for research and industrial applications.

H-Pro-Met-OH has several applications in various fields:

  • Pharmaceutical Research: Used in studies exploring peptide-based drugs and their mechanisms.
  • Nutraceuticals: Incorporated into dietary supplements for its nutritional benefits.
  • Cosmetics: Used in formulations aimed at enhancing skin health due to its potential antioxidant properties.
  • Biochemical Studies: Serves as a model compound in studies related to protein folding and enzymatic activity.

These applications demonstrate the compound's versatility across different industries.

Research on interaction studies involving H-Pro-Met-OH has revealed insights into its biochemical behavior:

  • Binding Studies: Investigations into how H-Pro-Met-OH interacts with enzymes such as prolinase have shown that it can influence enzyme kinetics and substrate specificity.
  • Cellular Interactions: Studies have indicated that this dipeptide may affect cell signaling pathways related to metabolism and stress responses .

Such studies are crucial for understanding the broader implications of H-Pro-Met-OH in biological systems.

Several compounds are structurally or functionally similar to H-Pro-Met-OH. Here are some notable examples:

Compound NameCompositionUnique Features
H-Met-Pro-OHMethionine + ProlineOften used as a substrate for aminopeptidase P.
H-Met-Met-OHTwo MethioninesFunctions as a metabolite in Mycoplasma genitalium.
H-Gly-Pro-OHGlycine + ProlineKnown for its role in collagen stability.

Each of these compounds shares similarities with H-Pro-Met-OH but also exhibits unique properties that distinguish them within biochemical contexts.

XLogP3

-3.1

Sequence

PM

Dates

Modify: 2023-08-15

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